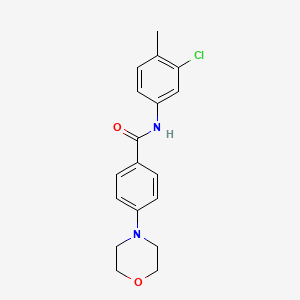

![molecular formula C11H17N3O B4582124 N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)

N-propyl-N'-[1-(3-pyridinyl)ethyl]urea

Overview

Description

Synthesis Analysis

Synthesis of N-substituted ureas typically involves the reaction of an amine with an isocyanate or carbodiimide. Studies on similar compounds, such as N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas, highlight the versatility and efficiency of urea formation reactions. These syntheses often aim to introduce specific substituents to influence the compound's physical, chemical, and biological properties (Miyashita et al., 1992).

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their association and complexation behavior. For instance, N-(pyridin-2-yl),N'-substituted ureas have been studied for their ability to form complexes through hydrogen bonding interactions. These interactions are crucial for understanding the compound's reactivity and potential as a building block in supramolecular chemistry (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives engage in various chemical reactions, including solvolysis and rearrangement reactions, that can alter their structure and functionality. For example, the solvolysis of N,N-bis(2-picolyl)ureas catalyzed by Cu(II) ions demonstrates the potential for selective bond cleavage and the formation of new compounds under specific conditions (Belzile et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

N-propyl-N'-[1-(3-pyridinyl)ethyl]urea is part of a broader class of N-substituted ureas, which have been synthesized and studied for their diverse chemical properties and potential applications. For example, the synthesis and antiulcer activity of related N-substituted ureas have shown potential for developing new antiulcer agents with histamine H2-receptor antagonistic, gastric antisecretory, and gastric mucosal protective activities (Miyashita et al., 1992). Additionally, studies on the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds have explored the substituent effect on complexation through NMR and quantum chemical studies, providing insights into their chemical behavior and potential for creating complex structures (Ośmiałowski et al., 2013).

Potential Therapeutic Uses

Research on N-aryl-N'-pyrimidin-4-yl ureas, a category related to N-propyl-N'-[1-(3-pyridinyl)ethyl]urea, has led to the discovery of potent and selective inhibitors of the fibroblast growth factor receptor family of receptor tyrosine kinase. Such compounds have shown significant antitumor activity in preclinical models, supporting their potential therapeutic use as anticancer agents (Guagnano et al., 2011).

Molecular Sensing and Interaction Studies

Conformational and tautomeric control studies on derivatives of N-propyl-N'-[1-(3-pyridinyl)ethyl]urea have revealed the potential for molecular sensing based on the kinetic trapping effect, which can be harnessed for the development of novel molecular sensors (Kwiatkowski et al., 2019). Additionally, interactions of urea derivatives with pluronic block copolymers have been investigated, showing selective interaction patterns that influence the self-assembly properties of the copolymers, relevant for materials science applications (Ma et al., 2007).

Advanced Materials Development

Research into equipping metallo-supramolecular macrocycles with functional groups, including pyridine-substituted urea ligands, has shown the potential for creating assemblies with specific hydrogen bonding sites. These studies are crucial for the development of novel materials with tailored properties (Troff et al., 2012).

properties

IUPAC Name |

1-propyl-3-(1-pyridin-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-6-13-11(15)14-9(2)10-5-4-7-12-8-10/h4-5,7-9H,3,6H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCDPEKDTVOSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC(C)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-3-[1-(pyridin-3-yl)ethyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)

![2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)

![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)

![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)

![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)

![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)

![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)

![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)

![methyl 2-[({2-[(2-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4582135.png)